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molecular formula C7H7FN4OS B066673 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 166524-68-1

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No. B066673
M. Wt: 214.22 g/mol
InChI Key: CEDLKUWEKFRXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488109

Procedure details

A mixture containing approximately 5.2 g (30 mmol) of 2-ethoxy-4-fluoro-6-hydrazinopyrimidine in a solvent composed of 50 mL of acetonitrile and 15 mL of water was prepared and to this was added 6.4 mL (107 mmol) of carbon disulfide at ambient temperature with stirring. The heterogeneous white mixture became a pale yellow solution after about 10 min and then 3.8 mL of 30 percent aqueous hydrogen peroxide (37 mmol) and 3.2 mL of water were added over a 30-min period with stirring and cooling to hold the temperature at about 25° C. The mixture was allowed to react another 10 min and then 3.22 g (32 mmol) of triethylamine was added and the resulting mixture filtered to remove sulfur. The filtrate was acidified with 10 mL of 3.75N hydrochloric acid (38 mmol). The resulting mixture was filtered to recover the precipitate that formed. This was washed with water and dried to obtain 4.4 g (66 percent of theory) of the title compound of 97 percent purity as a light beige solid melting at 170° C. Considerable product remained in the filtrate.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Three
Quantity
3.22 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([NH:11][NH2:12])[N:5]=1)[CH3:2].[C:13](=S)=[S:14].OO.C(N(CC)CC)C.Cl>O.C(#N)C>[CH2:1]([O:3][C:4]1[N:5]2[C:13](=[S:14])[NH:12][N:11]=[C:6]2[CH:7]=[C:8]([F:10])[N:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC1=NC(=CC(=N1)F)NN
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
OO
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.22 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
after about 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at about 25° C
CUSTOM
Type
CUSTOM
Details
to react another 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered
CUSTOM
Type
CUSTOM
Details
to remove sulfur
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to recover the precipitate
CUSTOM
Type
CUSTOM
Details
that formed
WASH
Type
WASH
Details
This was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC(=CC=2N1C(NN2)=S)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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